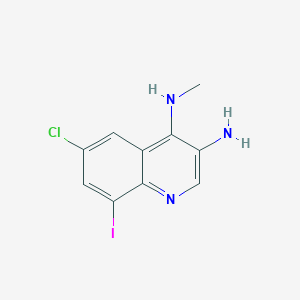

6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine

Beschreibung

6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine is a quinoline derivative featuring a bicyclic aromatic core substituted with chlorine (Cl) at position 6, iodine (I) at position 8, and a methyl group at the N4 position. Its structural uniqueness lies in the combination of halogens (Cl and I), which influence electronic properties, steric bulk, and lipophilicity.

Eigenschaften

Molekularformel |

C10H9ClIN3 |

|---|---|

Molekulargewicht |

333.55 g/mol |

IUPAC-Name |

6-chloro-8-iodo-4-N-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C10H9ClIN3/c1-14-10-6-2-5(11)3-7(12)9(6)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15) |

InChI-Schlüssel |

RZHHABFQVIPGTJ-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=C2C=C(C=C(C2=NC=C1N)I)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity 6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in chemical synthesis and pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Quinoline Derivatives

6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine (CAS: 2091448-26-7)

- Structural Differences : Replaces iodine (I) with fluorine (F) at position 8 and introduces bromine (Br) at position 3.

- Steric Effects: Iodine’s larger atomic radius in the target compound may hinder binding in sterically sensitive targets (e.g., enzyme active sites) compared to fluorine . Lipophilicity: Iodine increases lipophilicity (logP), which could enhance membrane permeability but reduce aqueous solubility.

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Position 6 | Position 8 | N4 Substituent | Molecular Weight | logP* |

|---|---|---|---|---|---|

| Target Compound | Cl | I | Methyl | ~380.6 | 3.2 |

| 6-Bromo-5-Cl-8-F Analogue | Br, Cl | F | Methyl | ~365.4 | 2.8 |

*Estimated using fragment-based methods.

Diamine-Functionalized Quinoline Derivatives

N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine

- Structural Differences: Features two 2-chloroquinoline units linked via a benzene-diamine core.

- Functional Insights: AKT1 Inhibition: Demonstrated in silico inhibitory activity against AKT1, a kinase involved in cancer progression. Synthetic Flexibility: The dimeric structure of the bis-quinoline compound allows for multivalent interactions, whereas the target compound’s monomeric structure may favor simpler pharmacokinetics.

Comparison with Functional Analogs

DNA Intercalators

ICI (8-(chloromethyl)-9'-purine-2,6-diamine) and IC2 (6-methylquinazoline-2,4-diamine)

- Structural Contrasts: ICI and IC2 are purine/quinazoline-based, lacking the quinoline core.

- Functional Insights: Intercalation Efficiency: Planar bicyclic structures in ICI and IC2 enable strong DNA intercalation. The target compound’s quinoline core is similarly planar, but the bulky iodine substituent at position 8 may reduce intercalation efficiency compared to smaller analogs like IC2 . Therapeutic Potential: IC2’s methyl group enhances stability; the target compound’s N4-methyl group may similarly improve metabolic resistance.

Table 2: DNA Intercalation Performance

| Compound | Core Structure | Key Substituents | Intercalation Efficiency* |

|---|---|---|---|

| Target Compound | Quinoline | Cl, I, N4-methyl | Moderate |

| IC2 | Quinazoline | 6-methyl | High |

| Doxorubicin (Control) | Anthracycline | Hydroxy groups | Very High |

*Relative to Doxorubicin, based on gel mobility shift assays .

Antimalarial Quinoline Derivatives

Primaquine (N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine)

- Structural Differences : Primaquine has a methoxy group at position 6 and a pentane-diamine side chain at position 7.

- Functional Insights :

- Antimalarial Activity : Primaquine’s methoxy group and side chain are critical for targeting Plasmodium parasites. The target compound’s chloro and iodo substituents may redirect activity toward other pathogens or cancer targets .

- Toxicity Profile : Primaquine’s hemolytic toxicity is linked to its side chain; the target compound’s rigid diamine structure could mitigate such issues.

Biologische Aktivität

6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine is C10H10ClIN3. The compound features:

- Chloro group at the sixth position

- Iodo group at the eighth position

- Methylamino group at the fourth position

These substitutions contribute to its unique reactivity and biological properties.

Biological Activity

Research indicates that 6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine exhibits significant biological activity across various domains:

- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth by targeting specific enzymes involved in bacterial metabolism.

- Antimalarial Properties : Similar to other quinoline derivatives, it may interfere with the biochemical pathways of malaria parasites.

- Anticancer Potential : Preliminary studies suggest that it could affect cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of 6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine is primarily attributed to its ability to bind to specific biological targets, including enzymes and receptors. This binding can lead to:

- Inhibition of Enzyme Activity : By binding to key enzymes, the compound can alter metabolic pathways in pathogens or cancer cells.

- Interference with DNA Replication : Its structure may enable it to interact with DNA or associated proteins, disrupting replication processes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity among related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Iodo-N4-methylquinoline-3,4-diamine | Iodine at the sixth position | Antimicrobial properties |

| 4-Chloroquinoline | Chlorine at the fourth position | Antimalarial activity |

| 8-Hydroxyquinoline | Hydroxy group at the eighth position | Chelating agent |

| 7-Chloroquinoline | Chlorine at the seventh position | Antiviral activity |

The unique combination of halogen substitutions in 6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine may impart distinct chemical reactivity and biological properties compared to these derivatives.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies demonstrated that 6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine effectively inhibited the growth of several bacterial strains, indicating its potential as a novel antimicrobial agent.

- Antimalarial Research : Experimental models have shown that this compound exhibits potent antimalarial activity comparable to established drugs, suggesting further exploration for therapeutic use against malaria.

- Cancer Cell Studies : Preliminary findings from cell line assays indicate that it may induce apoptosis in certain cancer cell types, warranting further investigation into its anticancer mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.